2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
2-{[4-PHENYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1H-1,2,4-TRIAZOL-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of both phenyl and pyridinyl groups in its structure enhances its potential for various chemical and biological applications.
Preparation Methods
The synthesis of 2-{[4-PHENYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1H-1,2,4-TRIAZOL-3-YL)ACETAMIDE involves multiple steps:
Formation of 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: This is achieved by refluxing a mixture of isonicotinohydrazide and iso-thiocyanatobenzene in ethanol, followed by treatment with NaOH and hydrochloric acid.
Reaction with 2-chloroacetonitrile: The 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is then reacted with 2-chloroacetonitrile in the presence of NaOH and N,N-dimethylformamide (DMF) to form the desired compound.
Chemical Reactions Analysis
2-{[4-PHENYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1H-1,2,4-TRIAZOL-3-YL)ACETAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring, using reagents like alkyl halides.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-PHENYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1H-1,2,4-TRIAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as:
2-(4-Phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid: This compound also exhibits antiproliferative and anti-inflammatory activities.
4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: This is an intermediate in the synthesis of the target compound and has similar biological activities.
The uniqueness of 2-{[4-PHENYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1H-1,2,4-TRIAZOL-3-YL)ACETAMIDE lies in its dual triazole structure, which enhances its biological activity and potential for various applications.
Properties
Molecular Formula |
C17H14N8OS |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C17H14N8OS/c26-14(21-16-19-11-20-23-16)10-27-17-24-22-15(12-6-8-18-9-7-12)25(17)13-4-2-1-3-5-13/h1-9,11H,10H2,(H2,19,20,21,23,26) |
InChI Key |
AINNOANMNJSVPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=NN3)C4=CC=NC=C4 |
Origin of Product |
United States |
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